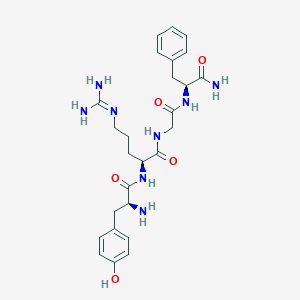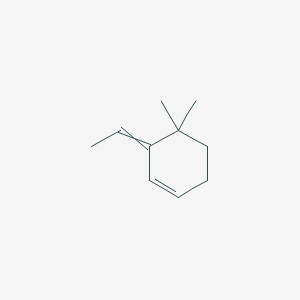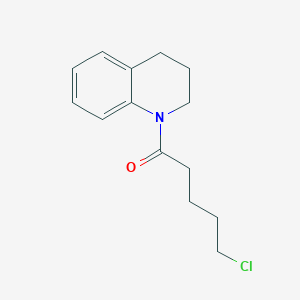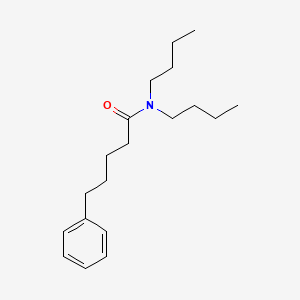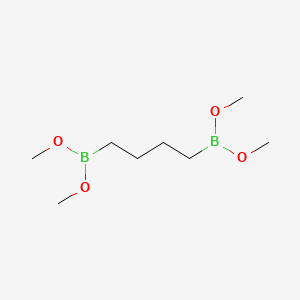
Tetramethyl butane-1,4-diylbisboronate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethyl butane-1,4-diylbisboronate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of boronate groups attached to a tetramethyl butane backbone, making it a versatile reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl butane-1,4-diylbisboronate typically involves the reaction of tetramethyl butane-1,4-diol with boronic acid derivatives. One common method is the esterification of tetramethyl butane-1,4-diol with boronic acid in the presence of a dehydrating agent such as toluene or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the diol to the bisboronate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions can facilitate the formation of the boronate ester in a more controlled and efficient manner.
化学反応の分析
Types of Reactions
Tetramethyl butane-1,4-diylbisboronate undergoes various types of chemical reactions, including:
Oxidation: The boronate groups can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronate groups to boranes.
Substitution: The boronate groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and organolithium or Grignard reagents for substitution reactions. The reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, and various organoboron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学的研究の応用
Tetramethyl butane-1,4-diylbisboronate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to label biomolecules with boron-containing groups, facilitating the study of biological processes and interactions.
Medicine: Organoboron compounds, including this compound, are explored for their potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have enhanced mechanical and thermal properties.
作用機序
The mechanism of action of tetramethyl butane-1,4-diylbisboronate involves the interaction of the boronate groups with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronate groups undergo transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. In biological systems, the boronate groups can form reversible covalent bonds with diols and other nucleophiles, enabling the labeling and detection of biomolecules.
類似化合物との比較
Tetramethyl butane-1,4-diylbisboronate can be compared with other similar compounds, such as:
Neopentane: A hydrocarbon with a similar tetramethyl butane backbone but without boronate groups.
2,2-Dimethylbutane: Another hydrocarbon with a branched structure but lacking boronate functionality.
2,3-Dimethylbutane: A hydrocarbon isomer with a different branching pattern and no boronate groups.
The uniqueness of this compound lies in its boronate groups, which impart distinct reactivity and functionality compared to these hydrocarbons. The presence of boronate groups allows for versatile chemical transformations and applications in various fields.
特性
CAS番号 |
92820-15-0 |
|---|---|
分子式 |
C8H20B2O4 |
分子量 |
201.87 g/mol |
IUPAC名 |
4-dimethoxyboranylbutyl(dimethoxy)borane |
InChI |
InChI=1S/C8H20B2O4/c1-11-9(12-2)7-5-6-8-10(13-3)14-4/h5-8H2,1-4H3 |
InChIキー |
OVSZTGZSXMSPGM-UHFFFAOYSA-N |
正規SMILES |
B(CCCCB(OC)OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



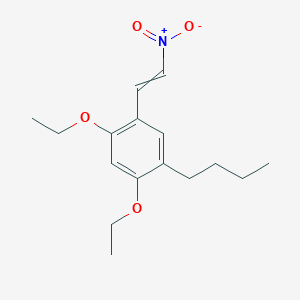
![5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal](/img/structure/B14359014.png)
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14359023.png)

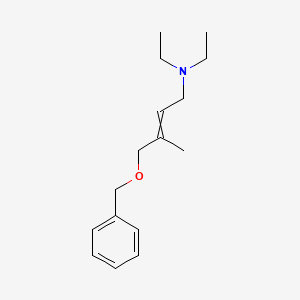
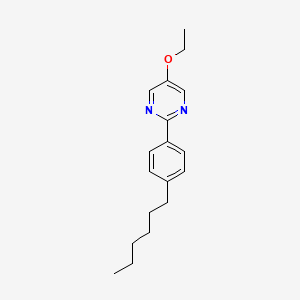
![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)
methyl}benzoate](/img/structure/B14359060.png)
